1-[4-(difluoromethoxy)phenyl]-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-[4-(difluoromethoxy)phenyl]-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a naphthyl group through a triazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of a phenyl compound with difluoromethoxy reagents under controlled conditions.
Synthesis of the triazole ring: The intermediate is then subjected to cyclization reactions to form the triazole ring.
Coupling with the naphthyl group: The final step involves coupling the triazole intermediate with a naphthyl compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[4-(difluoromethoxy)phenyl]-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced compounds with altered functional groups.
Scientific Research Applications
1-[4-(difluoromethoxy)phenyl]-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(1-naphthyl)-1H-1,2,3-triazole-4-carboxamide
- 1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-[4-(difluoromethoxy)phenyl]-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H14F2N4O2 |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-naphthalen-1-yl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C20H14F2N4O2/c21-20(22)28-15-10-8-14(9-11-15)26-12-23-18(25-26)19(27)24-17-7-3-5-13-4-1-2-6-16(13)17/h1-12,20H,(H,24,27) |
InChI Key |
BTUDWXSZOURGAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NN(C=N3)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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